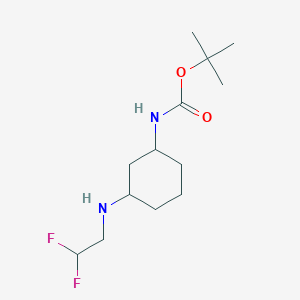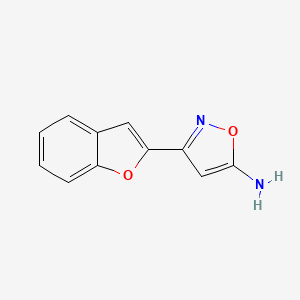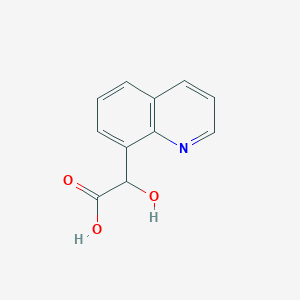
1-(2,2-Difluoropropyl)-3-ethynylpyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Difluoropropyl)-3-ethynylpyrrolidin-3-ol is an organic compound that features a pyrrolidine ring substituted with a difluoropropyl group and an ethynyl group
准备方法
The synthesis of 1-(2,2-Difluoropropyl)-3-ethynylpyrrolidin-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Difluoropropyl Group: The difluoropropyl group can be introduced via a nucleophilic substitution reaction using a difluoropropyl halide.
Addition of the Ethynyl Group: The ethynyl group can be added through a Sonogashira coupling reaction, which involves the coupling of an ethynyl compound with a halogenated pyrrolidine derivative.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts, solvents, and temperature control.
化学反应分析
1-(2,2-Difluoropropyl)-3-ethynylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the difluoropropyl group, where nucleophiles replace one or both fluorine atoms.
Addition: The ethynyl group can participate in addition reactions, such as hydrogenation, to form alkenes or alkanes.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
科学研究应用
1-(2,2-Difluoropropyl)-3-ethynylpyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including agrochemicals and performance materials.
作用机制
The mechanism of action of 1-(2,2-Difluoropropyl)-3-ethynylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropropyl group can enhance the compound’s metabolic stability and potency, while the ethynyl group can facilitate binding to target sites. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
相似化合物的比较
1-(2,2-Difluoropropyl)-3-ethynylpyrrolidin-3-ol can be compared with other fluorinated pyrrolidine derivatives, such as:
1-(2,2-Difluoropropyl)-3-ethynyl-1H-pyrazole: Similar in structure but with a pyrazole ring instead of a pyrrolidine ring.
1-(2,2-Difluoropropyl)-4-methylbenzene: Contains a benzene ring with a difluoropropyl group, differing in aromaticity and reactivity.
The uniqueness of this compound lies in its combination of the pyrrolidine ring, difluoropropyl group, and ethynyl group, which confer specific chemical and biological properties not found in other similar compounds.
属性
分子式 |
C9H13F2NO |
|---|---|
分子量 |
189.20 g/mol |
IUPAC 名称 |
1-(2,2-difluoropropyl)-3-ethynylpyrrolidin-3-ol |
InChI |
InChI=1S/C9H13F2NO/c1-3-9(13)4-5-12(7-9)6-8(2,10)11/h1,13H,4-7H2,2H3 |
InChI 键 |
FFLYMNZUPXCBOV-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1CCC(C1)(C#C)O)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-Amino-5-[4-bromo-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride](/img/structure/B13705154.png)
![8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile](/img/structure/B13705164.png)

![5-Chlorobenzo[d][1,3]dioxole-2-thione](/img/structure/B13705181.png)




